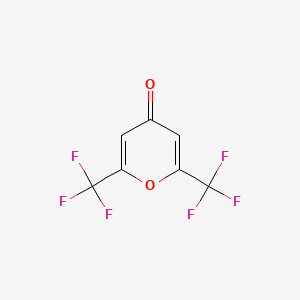![molecular formula C12H14F3O4P B3043414 diethyl [3-(trifluoromethyl)benzoyl]phosphonate CAS No. 86208-45-9](/img/structure/B3043414.png)
diethyl [3-(trifluoromethyl)benzoyl]phosphonate
描述
Diethyl [3-(trifluoromethyl)benzoyl]phosphonate is an organophosphorus compound with the molecular formula C12H14F3O4P and a molecular weight of 310.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a phosphonate group. It is widely used in various chemical reactions and has significant applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl [3-(trifluoromethyl)benzoyl]phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters . This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as the supporting ligand. The reaction conditions are mild, and the process can be completed in a short time under microwave irradiation.
Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This method is advantageous due to its broad functional group tolerance and applicability to pharmaceutically relevant compounds.
Industrial Production Methods
Industrial production of this compound often employs large-scale adaptations of the aforementioned synthetic routes. The use of palladium catalysts and microwave irradiation allows for efficient and high-yield production. Additionally, copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature have been developed for large-scale preparations .
化学反应分析
Types of Reactions
Diethyl [3-(trifluoromethyl)benzoyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Diethyl [3-(trifluoromethyl)benzoyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biochemical pathways.
作用机制
The mechanism of action of diethyl [3-(trifluoromethyl)benzoyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal cofactors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
相似化合物的比较
Diethyl [3-(trifluoromethyl)benzoyl]phosphonate can be compared with other similar compounds such as:
Diethyl [4-(trifluoromethyl)benzoyl]phosphonate: Similar structure but with the trifluoromethyl group in the para position.
Diethyl [2-(trifluoromethyl)benzoyl]phosphonate: Similar structure but with the trifluoromethyl group in the ortho position.
Diethyl benzoylphosphonate: Lacks the trifluoromethyl group, making it less lipophilic and potentially less effective in biological applications.
The uniqueness of this compound lies in the position of the trifluoromethyl group, which provides a balance between steric hindrance and electronic effects, making it a versatile reagent in various chemical reactions.
属性
IUPAC Name |
diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3O4P/c1-3-18-20(17,19-4-2)11(16)9-6-5-7-10(8-9)12(13,14)15/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPUWQUHANRUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=O)C1=CC(=CC=C1)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride](/img/structure/B3043340.png)
phosphonium iodide](/img/structure/B3043343.png)

![4-(Tert-butyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide](/img/structure/B3043347.png)

![3-(Tert-butyl)-4-(4-chlorophenyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide](/img/structure/B3043349.png)

![3,4-Di(tert-butyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide](/img/structure/B3043352.png)


